molecular formula C16H32O3 B1231683 15-Hydroxyhexadecanoic acid

15-Hydroxyhexadecanoic acid

Cat. No.: B1231683
M. Wt: 272.42 g/mol
InChI Key: WQPQDBIUAFINBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxyhexadecanoic acid, also known as 15-hydroxy-palmitic acid, is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid (palmitic acid), where a hydroxyl group is attached to the 15th carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties and roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the reduction of monoketo hexadecanoic acid methyl esters using sodium borohydride (NaBH4) in the presence of chiral auxiliaries such as 1,2;5,6-di-O-isopropylidene-D-glucofuranose (DIPGH) and R(+)-1,1’-binaphthyl-2,2’-diol (RBND). This method yields high stereoselectivity and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves the isolation of the compound from natural sources such as beeswax. Chromatographic and spectroscopic methods are employed to purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

15-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.

Major Products

    Oxidation: 15-Keto-hexadecanoic acid.

    Reduction: 15-Hydroxy-hexadecanol.

    Esterification: Methyl 15-hydroxy-hexadecanoate.

Scientific Research Applications

15-Hydroxyhexadecanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: It plays a role in the study of lipid metabolism and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of biodegradable polymers and surfactants

Mechanism of Action

The mechanism of action of 15-Hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation. Additionally, its hydroxyl group allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

15-Hydroxyhexadecanoic acid can be compared with other hydroxylated fatty acids such as:

    16-Hydroxy-hexadecanoic acid: Similar in structure but with the hydroxyl group on the 16th carbon.

    10-Hydroxy-hexadecanoic acid: Hydroxyl group on the 10th carbon.

    12-Hydroxy-hexadecanoic acid: Hydroxyl group on the 12th carbon.

Uniqueness

This compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional specificity can affect its role in biological systems and its applications in various fields .

Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

15-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)

InChI Key

WQPQDBIUAFINBH-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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